3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
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Overview
Description
“3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known as “3- (boc-amino)benzoic acid” and "4- (Boc-amino)benzoic acid" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.15 , a density of 1.242±0.06 g/cm3 (Predicted) , a melting point of 195°C (dec.) , a boiling point of 339.8±25.0 °C (Predicted) , and a flash point of 159.3°C .Scientific Research Applications
Enantioselective Synthesis
3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid is involved in enantioselective synthesis processes. For example, its derivatives can be used in the preparation of 3-aminopropanoic acid derivatives, which are important for synthesizing β-analogues of aromatic amino acids (Arvanitis et al., 1998).
Synthesis of tert-Butyl Ester of N-Protected Amino Acids
The compound plays a role in the synthesis of N-protected amino acids. It is used in the esterification of N-benzyloxycarbonyl-amino acid-tert-butyl esters under mild conditions, leading to high-yield synthesis of various amino acid derivatives (Chevallet et al., 1993).
Solid-Phase Synthesis of Peptide Amides
It has been used in solid-phase synthesis methods. For instance, derivatives of 3-nitro-4-(N-protected aminomethyl)benzoic acids have been synthesized for application in the synthesis of peptide amides (Hammer et al., 2009).
Bioconjugation with Biomolecules
The compound is significant in bioconjugation processes. An example is its use in the synthesis of platinum complexes that can be coupled to biomolecules like amino acids (Kuchta et al., 2007).
Synthesis of Unsaturated β-Amino Acid Derivatives
It is instrumental in the synthesis of unsaturated β-amino acid derivatives, which are valuable in various biochemical applications (Davies et al., 1997).
Synthesis of Key Intermediates in Drug Manufacturing
This compound is also used in the synthesis of key intermediates for manufacturing therapeutic agents, such as inhibitors for diabetes therapy (Zhang et al., 2022).
Safety and Hazards
Mechanism of Action
“3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid” is a benzoic acid derivative with a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amino group at the 4-position . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
The presence of the carboxylic acid group in the benzoic acid moiety could allow this compound to participate in reactions such as esterification or amide bond formation, potentially making it useful as a building block in the synthesis of more complex molecules . The bromine atom could also potentially be used as a leaving group in nucleophilic substitution reactions .
Biochemical Analysis
Biochemical Properties
It is known that brominated benzoic acids can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions can potentially influence the activity of various enzymes and proteins within the cell.
Cellular Effects
It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that this compound could have similar effects on cells.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that brominated compounds can cause irritation to the respiratory system, eyes, and skin . Therefore, it is possible that high doses of this compound could have similar adverse effects.
Metabolic Pathways
It is known that brominated compounds can participate in free radical reactions . This suggests that this compound could potentially interact with enzymes or cofactors involved in these pathways.
Properties
IUPAC Name |
3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUBUWHRWDGTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343662-35-0 |
Source
|
Record name | 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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